1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone is an organic compound that features a chloro-substituted phenyl ring, a thiophene ring, and a ketone functional group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dihydroxybenzaldehyde and thiophene-2-carboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone is unique due to the presence of both a chloro-substituted phenyl ring and a thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H9ClO3S |
---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dihydroxyphenyl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H9ClO3S/c13-9-6-11(15)8(5-12(9)16)10(14)4-7-2-1-3-17-7/h1-3,5-6,15-16H,4H2 |
InChI Key |
BSVGBLCHFBYNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)C2=CC(=C(C=C2O)Cl)O |
Origin of Product |
United States |
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